molecular formula C20H12Cl2N2S B11546817 4-(1,3-benzothiazol-2-yl)-N-[(E)-(3,4-dichlorophenyl)methylidene]aniline

4-(1,3-benzothiazol-2-yl)-N-[(E)-(3,4-dichlorophenyl)methylidene]aniline

Cat. No. B11546817
M. Wt: 383.3 g/mol
InChI Key: BPADUBGOOGMRJA-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yl)-N-[(E)-(3,4-dichlorophenyl)methylidene]aniline is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-[(E)-(3,4-dichlorophenyl)methylidene]aniline typically involves the condensation of 4-(1,3-benzothiazol-2-yl)aniline with 3,4-dichlorobenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)-N-[(E)-(3,4-dichlorophenyl)methylidene]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-(1,3-Benzothiazol-2-yl)-N-[(E)-(3,4-dichlorophenyl)methylidene]aniline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-[(E)-(3,4-dichlorophenyl)methylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Benzothiazol-2-yl)aniline: A related compound with similar structural features but lacking the dichlorophenyl group.

    2-(4-Aminophenyl)benzothiazole: Another similar compound with a different substitution pattern on the benzothiazole ring.

Uniqueness

4-(1,3-Benzothiazol-2-yl)-N-[(E)-(3,4-dichlorophenyl)methylidene]aniline is unique due to the presence of both the benzothiazole ring and the dichlorophenyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

properties

Molecular Formula

C20H12Cl2N2S

Molecular Weight

383.3 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(3,4-dichlorophenyl)methanimine

InChI

InChI=1S/C20H12Cl2N2S/c21-16-10-5-13(11-17(16)22)12-23-15-8-6-14(7-9-15)20-24-18-3-1-2-4-19(18)25-20/h1-12H

InChI Key

BPADUBGOOGMRJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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